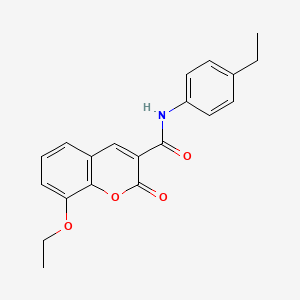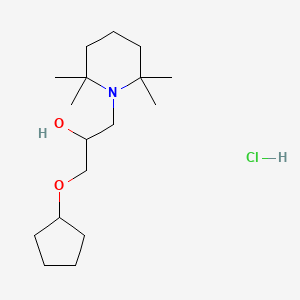
1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound consists of a cyclopentyloxy group attached to a propanol backbone, which is further linked to a tetramethylpiperidinyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclopentanol, 2,2,6,6-tetramethylpiperidine, and epichlorohydrin.
Step 1: Cyclopentanol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(cyclopentyloxy)-2,3-epoxypropane.
Step 2: The epoxy compound is then reacted with 2,2,6,6-tetramethylpiperidine under acidic conditions to open the epoxide ring and form 1-(cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol.
Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane derivative.
Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols under mild to moderate conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alkanes.
- Substitution products vary depending on the nucleophile used, such as azides, nitriles, or thiols.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- Investigated for its potential as a stabilizer in biological assays.
- Studied for its interactions with biological membranes due to its amphiphilic nature.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its activity in modulating certain biological pathways.
Industry:
- Utilized in the development of specialty chemicals.
- Employed in the formulation of advanced materials with specific properties.
作用机制
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The cyclopentyloxy and tetramethylpiperidinyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and stabilization of reactive intermediates.
相似化合物的比较
- 1-(Cyclopentyloxy)-3-(dimethylamino)propan-2-ol
- 1-(Cyclopentyloxy)-3-(morpholin-4-yl)propan-2-ol
- 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol
Uniqueness:
- The presence of the tetramethylpiperidinyl group distinguishes it from other similar compounds, providing unique steric and electronic properties.
- The hydrochloride salt form enhances its solubility and stability compared to its free base counterparts.
This detailed overview provides a comprehensive understanding of 1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride, covering its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
1-cyclopentyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-16(2)10-7-11-17(3,4)18(16)12-14(19)13-20-15-8-5-6-9-15;/h14-15,19H,5-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDYXDFULXTBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC2CCCC2)O)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B2599211.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)
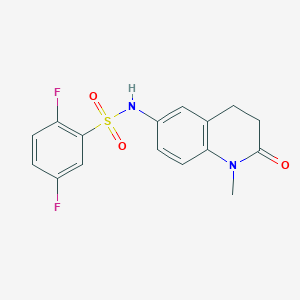
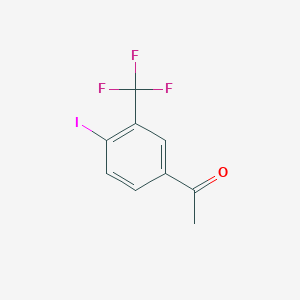
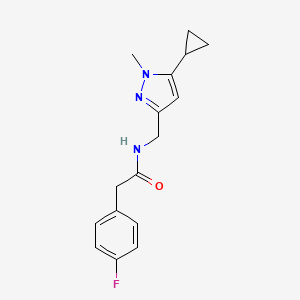
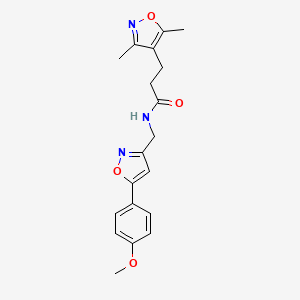
![4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B2599226.png)
![5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2599227.png)
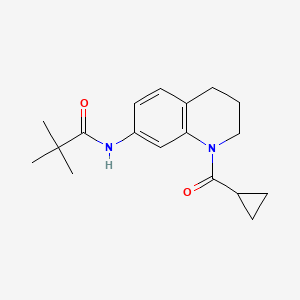
![5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2599229.png)
![{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2599230.png)
